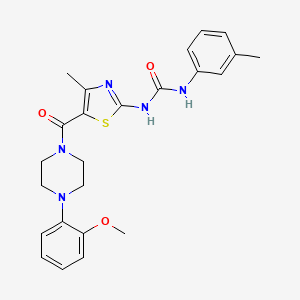

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea

Description

The compound 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea features a thiazole core substituted at position 4 with a methyl group and at position 5 with a 4-(2-methoxyphenyl)piperazine-1-carbonyl moiety. The urea group at position 2 connects to an m-tolyl (3-methylphenyl) substituent.

Properties

IUPAC Name |

1-[5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3S/c1-16-7-6-8-18(15-16)26-23(31)27-24-25-17(2)21(33-24)22(30)29-13-11-28(12-14-29)19-9-4-5-10-20(19)32-3/h4-10,15H,11-14H2,1-3H3,(H2,25,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZBKPOBNMTDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperazine derivative: Starting with 2-methoxyphenylamine, it is reacted with piperazine under appropriate conditions to form the piperazine derivative.

Thiazole ring formation: The piperazine derivative is then reacted with a thiazole precursor, such as 4-methylthiazole, under conditions that promote ring closure.

Urea formation: Finally, the thiazole-piperazine compound is reacted with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the piperazine moiety can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea exhibit significant anticancer properties. For instance:

- A study highlighted that derivatives incorporating piperazine and thiazole structures showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

- The compound's ability to target specific cancer pathways makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effectiveness:

- Investigations into related compounds revealed substantial activity against a range of bacterial strains, suggesting that the structural components of this molecule may contribute to its antimicrobial efficacy .

- The presence of the thiazole ring is particularly noted for enhancing antimicrobial activity through unique mechanisms that disrupt bacterial cell functions .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects:

- Studies have shown that similar piperazine derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

- The combination of piperazine and thiazole functionalities is believed to enhance the anti-inflammatory profile by targeting multiple pathways involved in inflammation .

Case Studies

Several case studies have documented the applications and effectiveness of compounds related to 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea:

- Case Study on Anticancer Activity : In vitro studies demonstrated that a related compound significantly inhibited the growth of breast cancer cells by inducing apoptosis. This was attributed to its ability to interfere with cell cycle regulation mechanisms .

- Case Study on Antimicrobial Efficacy : A series of experiments showed that derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .

- Case Study on Anti-inflammatory Properties : Research indicated that these compounds could reduce inflammation markers in animal models, suggesting their potential utility in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiazole ring can interact with various enzymes.

Comparison with Similar Compounds

Piperazine Derivatives with Phenoxy Substituents

HBK Series (HBK14–HBK19)

- Structural Similarities: These compounds share the 2-methoxyphenylpiperazine moiety but differ in the alkoxy linker (ethoxyethyl or propyl) and substituents on the phenoxy group (e.g., chloro, methyl, trimethyl) .

- Functional Differences: HBK15 (2-chloro-6-methylphenoxy): Enhanced lipophilicity may improve blood-brain barrier penetration compared to the target compound’s thiazole-urea system. HBK17 (2,5-dimethylphenoxy): Increased steric bulk could reduce off-target receptor interactions but may lower solubility. Key Finding: Alkyl and halogen substitutions on phenoxy groups modulate selectivity for serotonin (5-HT) and dopamine (D) receptors, though the target compound’s thiazole-urea core may favor distinct binding profiles .

Benzotriazole Derivatives with Piperazine Linkers

2-(4-[u-Alkoxy]phenyl)-2H-benzotriazoles (83aed Series)

Sulfonamide-Based Mutant IDH1 Inhibitors

N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide

- Shared Features : Both compounds incorporate a 4-(2-methoxyphenyl)piperazine-1-carbonyl group.

Antibacterial Arylpiperazine Derivatives

(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine (Compound 2)

- Activity : Exhibits broad-spectrum antibacterial effects (MIC: 2–8 µg/mL against S. aureus and E. coli).

- Comparison : The target compound’s urea group could enhance Gram-negative activity by improving outer membrane penetration, though the thiazole’s electron-deficient nature might reduce solubility compared to cinnamyl derivatives .

Thiazole-Piperazine Analogs

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine

- Structural Overlap : Shares the thiazole-piperazine scaffold but lacks the urea and 2-methoxyphenyl groups.

Biological Activity

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea is a synthetic compound that integrates a piperazine moiety with thiazole and urea functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activities, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that can be broken down into several key components:

- Piperazine Ring : Known for its role in various pharmacological agents.

- Thiazole Moiety : Associated with antimicrobial and anticancer properties.

- Urea Group : Often involved in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and piperazine moieties. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) of related thiazole derivatives were found to be as low as 28 µg/mL against Staphylococcus aureus, indicating potent antimicrobial effects .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Thiazole Derivative A | 28 | Staphylococcus aureus |

| Thiazole Derivative B | 50 | Escherichia coli |

| Thiazole Derivative C | 200 | Candida albicans |

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research has indicated that piperazine derivatives can inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth. For example, compounds with similar structures have demonstrated IC50 values below 10 µM against various cancer cell lines, indicating significant cytotoxicity .

The proposed mechanisms through which the compound exerts its biological effects include:

- Serotonin Receptor Modulation : The piperazine component may interact with serotonin receptors (5-HT1A and 5-HT2A), influencing neurotransmission and potentially contributing to antinociceptive effects .

- Inhibition of Enzymatic Activity : The urea group may act as a competitive inhibitor for enzymes such as carbonic anhydrase, which is implicated in tumorigenesis and other pathological conditions .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of thiazole-piperazine hybrids reported that certain derivatives exhibited remarkable antibacterial activity against resistant strains of bacteria. The results suggested that modifications to the thiazole structure could enhance efficacy without compromising safety .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that derivatives of the target compound significantly inhibited the growth of human cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(m-tolyl)urea, and how can reaction conditions be optimized?

Answer : The synthesis of this compound involves multi-step reactions, including:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., 4-methyl-2-aminothiazole intermediates) .

- Step 2 : Coupling the piperazine-carbonyl moiety using carbodiimide-based crosslinkers (e.g., EDC/HOBt) under anhydrous conditions in DMF or THF .

- Step 3 : Urea formation via reaction of isocyanate intermediates with m-toluidine, typically in dichloromethane at 0–5°C to minimize side reactions .

Optimization includes monitoring reaction progress via TLC/HPLC and adjusting solvent polarity (e.g., switching from THF to DCM for better solubility of intermediates) .

Q. How should researchers validate the purity and structural integrity of this compound?

Answer :

- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >98% purity .

- Structural Confirmation :

Q. What are the critical safety considerations for handling this compound during laboratory synthesis?

Answer :

- Hazards : Potential skin/eye irritation (Category 2A/2B) due to reactive intermediates like isocyanates .

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Neutralize waste with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Answer :

- Core Modifications : Synthesize analogs with substitutions on the piperazine ring (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to assess receptor affinity changes .

- Bioassay Design : Test against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization assays. Compare IC50 values of analogs to establish SAR trends .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with steric/electronic properties of substituents .

Q. What experimental strategies can resolve contradictions in reported biological activity data for analogs of this compound?

Answer :

- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays) to rule out false negatives/positives .

- Metabolic Stability Tests : Use liver microsomes to determine if discrepancies arise from rapid degradation in certain analogs .

- Orthogonal Assays : Confirm activity in cell-based (e.g., apoptosis assays) and in vitro enzymatic assays to cross-validate results .

Q. How can the compound’s stability under physiological conditions be systematically evaluated for preclinical studies?

Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via LC-MS to identify labile groups (e.g., urea or ester bonds) .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and hygroscopicity .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .

Q. What computational methods are suitable for predicting the pharmacokinetic profile of this compound?

Answer :

- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (target: 2–4), BBB permeability, and CYP450 inhibition .

- Metabolite Prediction : Employ GLORY or Meteor Nexus to identify potential oxidation sites (e.g., piperazine ring or thiazole methyl group) .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting solubility data across different solvent systems?

Answer :

- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to correlate experimental solubility in polar aprotic (e.g., DMSO) vs. non-polar (e.g., hexane) solvents .

- Co-solvency Approach : Apply the Yalkowsky equation to design binary solvent systems (e.g., PEG-400/water) for enhanced solubility .

Q. What statistical approaches are recommended for dose-response studies in in vivo models?

Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/ED50 values .

- Outlier Detection : Use Grubbs’ test to identify and exclude aberrant data points in dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.